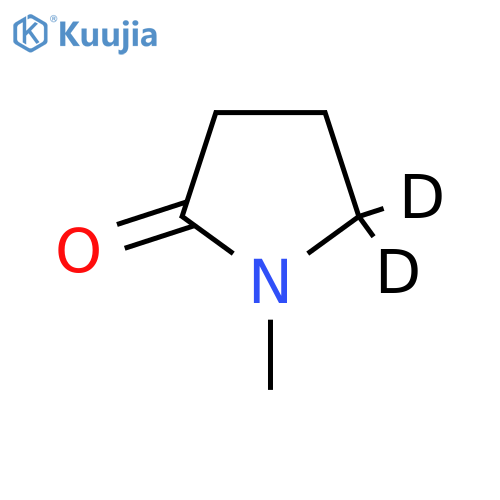Cas no 128991-09-3 (1-Methylpyrrolidinone-5,5,-d2)

1-Methylpyrrolidinone-5,5,-d2 structure
商品名:1-Methylpyrrolidinone-5,5,-d2
CAS番号:128991-09-3
MF:C5H9NO
メガワット:101.143384695053
CID:5050624
1-Methylpyrrolidinone-5,5,-d2 化学的及び物理的性質
名前と識別子
-
- 1-Methylpyrrolidinone-5,5,-d2
- 5,5-Dideuterio-1-methylpyrrolidin-2-one
-
- インチ: 1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i4D2
- InChIKey: SECXISVLQFMRJM-APZFVMQVSA-N
- ほほえんだ: O=C1CCC([2H])([2H])N1C
計算された属性
- せいみつぶんしりょう: 101.080967402 g/mol
- どういたいしつりょう: 101.080967402 g/mol
- 同位体原子数: 2
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 90.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- ぶんしりょう: 101.14
- トポロジー分子極性表面積: 20.3
1-Methylpyrrolidinone-5,5,-d2 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M325954-50mg |
1-Methylpyrrolidinone-5,5,-d2 |
128991-09-3 | 50mg |
$1642.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213367-5mg |
1-Methylpyrrolidinone-5,5,-d2, |
128991-09-3 | 5mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213367-5 mg |
1-Methylpyrrolidinone-5,5,-d2, |
128991-09-3 | 5mg |
¥2,858.00 | 2023-07-11 | ||
| TRC | M325954-5mg |
1-Methylpyrrolidinone-5,5,-d2 |
128991-09-3 | 5mg |
$207.00 | 2023-05-17 | ||
| TRC | M325954-25mg |
1-Methylpyrrolidinone-5,5,-d2 |
128991-09-3 | 25mg |
$ 1200.00 | 2023-09-07 |
1-Methylpyrrolidinone-5,5,-d2 関連文献
-
Jing Yi,Yuxuan Li,Yuhao Zhao,Zhanwei Xu,Yuanpeng Wu,Min Jiang,Guangyuan Zhou Green Chem. 2022 24 5181
-
Qun Guan,Le-Le Zhou,Yu-Bin Dong Chem. Soc. Rev. 2022 51 6307
-
3. Regenerable N-alkylamide hydroperoxide for catalytic substrate oxidationDouglas E. Patton,Russell S. Drago J. Chem. Soc. Perkin Trans. 1 1993 1611
-
Anindita Ghosh,Suman Kumar Sen,Susanta Banerjee,Brigitte Voit RSC Adv. 2012 2 5900
-
Shafalika Misra,Ashok K. S. Chauhan,Ramesh C. Srivastava,Andrew Duthie,R. J. Butcher RSC Adv. 2011 1 808
128991-09-3 (1-Methylpyrrolidinone-5,5,-d2) 関連製品
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
